

A Comprehensive Technical Guide to 4-Fluorophenylacetonitrile: Nomenclature, Properties, and Synthetic Utility

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Compound of Interest

Compound Name: 4-Fluorophenylacetonitrile

Cat. No.: B056358

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Abstract

4-Fluorophenylacetonitrile, a prominent organofluorine compound, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and materials science, where the introduction of a fluorine atom can profoundly modulate a molecule's pharmacokinetic and electronic properties. This technical guide provides a consolidated, in-depth resource for researchers, chemists, and drug development professionals. It meticulously details the compound's extensive nomenclature and chemical identifiers, presents its validated physicochemical properties, and explores its core synthetic applications. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this document aims to be an essential tool for the effective utilization of this versatile chemical building block.

Chemical Identity: Nomenclature and Standard Identifiers

Precise identification is the cornerstone of chemical research and development. **4-Fluorophenylacetonitrile** is known by several synonyms, a reflection of its common use and historical naming conventions. Understanding these alternatives is crucial for comprehensive literature searches and unambiguous material sourcing. The compound's fundamental

structure is a benzene ring substituted with a fluorine atom and an acetonitrile group at the para (1,4) positions.

Caption: Chemical structure of **4-Fluorophenylacetonitrile**.

The most commonly encountered synonyms and systematic names are detailed below. "4-Fluorobenzyl cyanide" is arguably the most prevalent trivial name, directly describing its structure as a cyanide derivative of 4-fluorobenzyl chloride.

Table 1: Synonyms and Systematic Names

4-Fluorobenzyl cyanide[1][2]

p-Fluorobenzyl cyanide[3][4][5]

Benzeneacetonitrile, 4-fluoro-[4][5]

4-Fluorobenzeneacetonitrile[3][5]

p-Fluorophenylacetonitrile[3][5][6]

2-(4-Fluorophenyl)acetonitrile[6]

Acetonitrile, (p-fluorophenyl)-[3][5]

For unequivocal identification in a regulatory and global trade context, a variety of standard chemical identifiers are used. These are cataloged in numerous databases and are essential for safety data sheets (SDS), certificates of analysis (CoA), and scholarly publications.

| Table 2: Key Chemical Identifiers | Value | Source |
|-----------------------------------|----------------------------------|-----------|
| CAS Number | 459-22-3 | [3][7] |
| Molecular Formula | C ₈ H ₆ FN | [1][5][8] |
| Molecular Weight | 135.14 g/mol | [1][5] |
| EINECS Number | 207-286-8 | [3][5][7] |
| PubChem CID | 68016 | [5] |
| MDL Number | MFCD00001917 | [4][8] |
| InChIKey | JHQBLYITVCBGTO-UHFFFAOYSA-N | [4] |
| Canonical SMILES | <chem>N#CCC1=CC=C(F)C=C1</chem> | [1] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing, executing, and scaling up chemical reactions. These parameters dictate choices regarding reaction solvents, purification methods (e.g., distillation), and storage conditions. **4-**

Fluorophenylacetonitrile is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures.

| Table 3: Physicochemical Data | Value | Source |
|---------------------------------------|--|--------|
| Appearance | Clear, colorless to light yellow liquid | [4][7] |
| Boiling Point | 119-120 °C at 18 mmHg | [4][7] |
| Density | 1.126 g/mL at 25 °C | [3][7] |
| Refractive Index (n ²⁰ /D) | 1.5002 | [3][4] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [3] |
| Storage | Store under inert atmosphere at room temperature | [4][8] |

Synthesis and Key Reactions

As a valued building block, the synthetic routes to and from **4-fluorophenylacetonitrile** are well-established. Its reactivity is dominated by the nitrile functional group, which can be readily transformed into other valuable moieties such as carboxylic acids and primary amines.

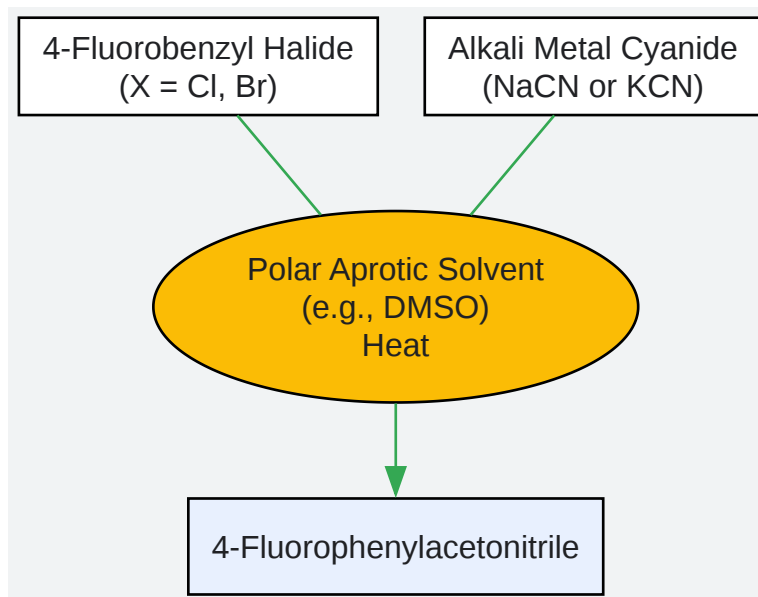
Common Synthesis Route: Nucleophilic Substitution

The most direct and widely used laboratory and industrial synthesis involves the nucleophilic substitution of a 4-fluorobenzyl halide (typically the chloride or bromide) with an alkali metal cyanide. This is a classic S_N2 reaction.

Causality in Experimental Design:

- **Solvent Choice:** A polar aprotic solvent like DMSO, DMF, or acetone is preferred. These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) of the cyanide salt, leaving the cyanide anion (⁻CN) highly nucleophilic and reactive.
- **Cyanide Source:** Sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices. KCN is often slightly more soluble in organic solvents.
- **Temperature Control:** The reaction is exothermic. While gentle heating can increase the reaction rate, excessive temperatures can lead to side products. Monitoring the reaction

temperature is crucial for achieving a high yield and purity.



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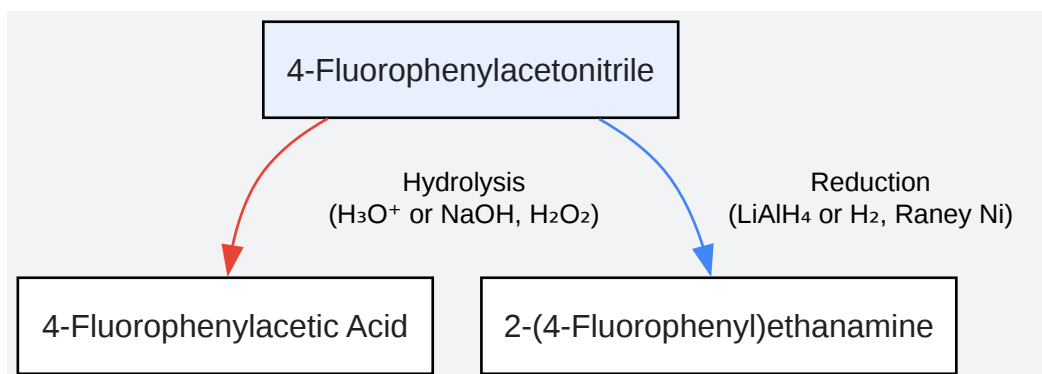
Caption: General workflow for the synthesis of **4-Fluorophenylacetonitrile**.

Exemplary Laboratory Protocol:

- To a stirred solution of 4-fluorobenzyl chloride (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/g), add sodium cyanide (1.1 eq) portion-wise at room temperature.
- Heat the reaction mixture to 40-50 °C and monitor the reaction progress by TLC or GC-MS.
- Upon completion (typically 2-4 hours), cool the mixture to room temperature and quench by pouring it into ice-cold water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **4-fluorophenylacetonitrile**.

Key Transformations and Synthetic Utility

The true value of **4-fluorophenylacetonitrile** lies in its role as a precursor to other key synthons. The nitrile group is a versatile functional handle for elaboration.



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Caption: Key synthetic transformations of **4-Fluorophenylacetonitrile**.

- Hydrolysis to 4-Fluorophenylacetic Acid: Both acidic and basic conditions can effectively hydrolyze the nitrile to a carboxylic acid. The resulting 4-fluorophenylacetic acid is a critical precursor for many pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The hydrolysis of the related 4-chlorophenylacetonitrile is a key step in producing the API arhalofenate[9].
- Reduction to 2-(4-Fluorophenyl)ethanamine: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH_4) or via catalytic hydrogenation (e.g., H_2 over Raney Nickel). This transformation is fundamental for producing phenethylamine-class compounds, which are prevalent in drug discovery. For instance, the reduction of the chloro-analog is used to synthesize the precursor for the weight-loss drug Lorcaserin[9].

Applications in Drug Discovery and Development

4-Fluorophenylacetonitrile is a starting material and key intermediate in the synthesis of a wide array of biologically active molecules.[4][7] The para-fluoro substitution is a common tactic in medicinal chemistry for several reasons:

- **Metabolic Blocking:** The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to metabolic oxidation (like the para-position of a phenyl ring) can block this pathway, thereby increasing the compound's half-life and bioavailability.
- **Modulation of Physicochemical Properties:** Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influencing a drug's solubility and ability to cross cell membranes.
- **Enhanced Binding Interactions:** The fluorine atom can participate in favorable hydrogen bonding and dipole-dipole interactions with protein targets, potentially increasing binding affinity and drug potency.

Documented applications include its use as a reagent in the synthesis of:

- Novel Daidzein analogs exhibiting in-vitro anti-influenza activity.[\[4\]](#)[\[7\]](#)
- Benzylbenzo[d]thiazole sulfonamides with anti-inflammatory properties.[\[4\]](#)[\[7\]](#)
- 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, a class of compounds explored for various therapeutic targets.[\[4\]](#)[\[7\]](#)

Furthermore, it undergoes biotransformation by marine fungi like *Aspergillus sydowii* to produce 4-Fluorophenylacetic acid, indicating its role in biocatalysis and green chemistry research.[\[4\]](#)[\[7\]](#)

Safety and Handling

As with any reactive chemical intermediate, proper handling of **4-fluorophenylacetonitrile** is paramount. It is classified as acutely toxic and an irritant. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 4: GHS Hazard and Precautionary Statements

Signal Word: Warning[5]

Hazard Statements (H-Codes)

H302: Harmful if swallowed[5]

H312: Harmful in contact with skin[5]

H332: Harmful if inhaled[5]

H315: Causes skin irritation[5]

H319: Causes serious eye irritation[5]

H335: May cause respiratory irritation[4]

Precautionary Statements (P-Codes)

P261: Avoid breathing vapors/mist/spray[10]

P280: Wear protective gloves/protective clothing/eye protection/face protection

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[4]

P302 + P352: IF ON SKIN: Wash with plenty of water[10]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]

Trustworthiness in Protocol: Adherence to these safety protocols is a self-validating system. Proper use of PPE and engineering controls (fume hoods) directly mitigates the documented risks, ensuring operator safety and experimental integrity. In case of exposure, immediate and appropriate first aid as guided by the P-statements is critical.

Conclusion

4-Fluorophenylacetonitrile is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its multiple synonyms and identifiers, while complex, all point to a single, highly valuable molecular architecture. A firm grasp of its physicochemical properties allows for precise control over its synthesis and reactions, primarily the hydrolysis and reduction of its nitrile group. These transformations unlock pathways to crucial acidic and

amine-containing intermediates, cementing its role as a cornerstone building block in the synthesis of pharmaceuticals and other advanced materials. For the research scientist, a comprehensive understanding of this compound's identity, properties, and reactivity is essential for leveraging its full synthetic potential.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Fluorophenylacetonitrile: Nomenclature, Properties, and Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056358#synonyms-for-4-fluorophenylacetonitrile-e-g-4-fluorobenzyl-cyanide]

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